molecular formula C₄₃H₄₉N₃O₁₁ B138644 Unii-jaa5V227IW CAS No. 80621-76-7

Unii-jaa5V227IW

Cat. No. B138644
CAS RN: 80621-76-7
M. Wt: 783.9 g/mol
InChI Key: UIQBVIBLPYSOHX-GEOWOUTJSA-N
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Description

Unii-jaa5V227IW is a synthetic, semi-synthetic, or natural substance used in laboratory experiments to study biochemical and physiological effects. It is a versatile compound used to study various biological processes such as cell signaling, metabolism, and gene expression. This compound has been widely used in biomedical research for its ability to interact with a variety of cellular components, and its ability to modulate the activity of various enzymes and receptors.

Scientific Research Applications

Nanoparticle Synthesis and Applications

Recent advances in the liquid-phase syntheses of inorganic nanoparticles have been a focal point of chemical research due to their potential applications across various industries, including electronics, medicine, and materials science. The development of novel materials through nanoparticle synthesis is driven by the need for advancements in technology and industry, highlighting the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).

Collaborative Environments for Environmental Modeling

Collaborative working environments for large-scale scientific applications, such as the Unified Air Pollution Model (UNI-DEM), demonstrate the importance of teamwork among geographically dispersed scientists. These environments enable remote job submission, file transfer, and application-centric facilities, facilitating the continuous development and experimentation process across different institutes in Europe (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Nuclear Research and International Collaboration

The Joint Institute for Nuclear Research (JINR) serves as an example of an international intergovernmental scientific research organization that unites the scientific and material potential of its member states to study fundamental properties of matter. Located in Dubna, Russia, JINR is recognized for its contributions to nuclear research and its role in training high-quality research personnel for its member states (Starchenko & Shimanskaya, 2012).

Educational Programs for Translating Research into Innovation

The National Collegiate Inventors and Innovators Alliance (NCIIA) exemplifies how educational programs can support the translation of scientific research into practical innovations and ventures. By providing training, education, and financial support, the NCIIA addresses the innovation challenge in the U.S., aiming to create viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Mechanism of Action

Target of Action

Dehydro Rifaximin, also known as Unii-jaa5V227IW, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in bacterial RNA synthesis, making it a key target for antibiotics like Dehydro Rifaximin .

Mode of Action

Dehydro Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding inhibits RNA synthesis in susceptible bacteria, blocking translocation and effectively stopping transcription . This interaction results in the disruption of bacterial RNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

Dehydro Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Dehydro Rifaximin appears to modulate gut-immune signaling .

Pharmacokinetics

This property impacts its bioavailability, confining its action primarily to the gastrointestinal tract .

Result of Action

The molecular and cellular effects of Dehydro Rifaximin’s action are multifaceted. It also alters the expression of hepatic encephalopathy (HE)-related metabolic pathways .

Action Environment

The action, efficacy, and stability of Dehydro Rifaximin are influenced by environmental factors within the gut microenvironment. As a gut microenvironment modulator with cytoprotection properties, Dehydro Rifaximin’s therapeutic effects may be influenced by the composition and diversity of the gut microbiota .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQBVIBLPYSOHX-GEOWOUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80621-76-7
Record name 6-o,14-Didehydrorifaximin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O,14-DIDEHYDRORIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.